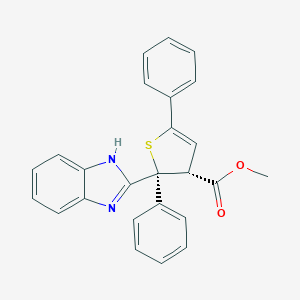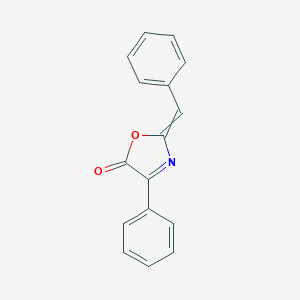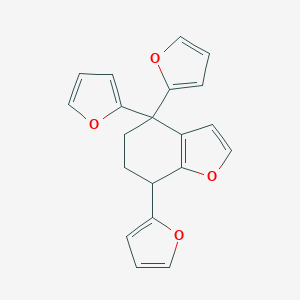![molecular formula C12H12N2OS2 B282159 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione](/img/structure/B282159.png)
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione, also known as DMTS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMTS belongs to the class of thiazolidine-2,4-dithione derivatives and is widely used as a reagent in organic synthesis, as well as in biochemical and physiological research.
作用機序
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione exhibits a unique mechanism of action that involves the formation of a thiosemicarbazone intermediate, which can react with various nucleophiles, such as amino acids and peptides. This reaction can lead to the formation of stable complexes that can be used to study the structure and function of various proteins and enzymes.
Biochemical and Physiological Effects
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as tyrosinase and acetylcholinesterase, which are involved in important physiological processes. 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione has also been shown to exhibit antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione has several advantages as a reagent in lab experiments. It is easy to synthesize, stable, and exhibits a unique mechanism of action that allows for the formation of stable complexes with various nucleophiles. However, 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the use of 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione in scientific research. One potential application is in the field of drug discovery, where 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione can be used as a lead compound for the development of new drugs. Another potential direction is in the study of protein-ligand interactions, where 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione can be used to investigate the structure and function of various proteins and enzymes. Additionally, 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione can be used in the development of new materials, such as polymers and nanoparticles, due to its unique chemical properties.
Conclusion
In conclusion, 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It can be synthesized by a simple method and has been used as a reagent in organic synthesis, as well as in biochemical and physiological research. 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione exhibits a unique mechanism of action that allows for the formation of stable complexes with various nucleophiles, making it a valuable tool in the study of protein-ligand interactions. While 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione has some limitations, it has several potential applications in various fields of scientific research, making it an important compound for future studies.
合成法
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione can be synthesized by the reaction of 4-dimethylaminobenzaldehyde with thiosemicarbazide in the presence of hydrochloric acid. The resulting product is then treated with sodium hydroxide to obtain the final compound.
科学的研究の応用
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione has been extensively studied for its potential applications in various fields of scientific research. It has been used as a reagent in organic synthesis to prepare a wide range of thiazolidine-2,4-dithione derivatives. In biochemical research, 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione has been used to investigate the mechanism of action of various enzymes and proteins.
特性
分子式 |
C12H12N2OS2 |
|---|---|
分子量 |
264.4 g/mol |
IUPAC名 |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-oxazolidine-2,4-dithione |
InChI |
InChI=1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(16)13-12(17)15-10/h3-7H,1-2H3,(H,13,16,17)/b10-7+ |
InChIキー |
ILHPWNRSMANFEJ-JXMROGBWSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=S)NC(=S)O2 |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=S)NC(=S)O2 |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=S)NC(=S)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,2-Dihydrocyclopenta[cd]pleiadene-5,10-dione](/img/structure/B282078.png)
![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone](/img/structure/B282083.png)


![4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine](/img/structure/B282089.png)

![2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile](/img/structure/B282094.png)
![Methyl 15-phenyl-10,16-dioxa-15-azapentacyclo[10.3.1.01,14.03,12.04,9]hexadeca-4,6,8-triene-2-carboxylate](/img/structure/B282095.png)
![1,2-diphenyl-1,10b-dihydropyrrolo[2,1-a]isoquinoline-3,3(2H)-dicarbonitrile](/img/structure/B282097.png)
![3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene](/img/structure/B282098.png)
![1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione](/img/structure/B282100.png)